molecular formula C12H15NO2 B2651085 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 27983-74-0

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No. B2651085
CAS RN: 27983-74-0
M. Wt: 205.257
InChI Key: CKHPCORPMJIGQG-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidinone, which is a type of β-lactam, a class of antibiotics that includes penicillins . The “4-Methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The “3,3-dimethyl” indicates two methyl (CH3) groups attached to the same carbon in the azetidinone ring .


Molecular Structure Analysis

The molecular structure would likely consist of a four-membered azetidinone ring with two methyl groups on one carbon and a 4-methoxyphenyl group on another carbon .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, azetidinones are known to participate in various reactions due to the strain of the four-membered ring . They can act as precursors to β-amino acids and β-lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Generally, azetidinones are solid at room temperature .

Scientific Research Applications

Antitumor Agents

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one and its derivatives have been studied for their potential as antitumor agents. A study by Greene et al. (2016) found that certain compounds, including those with a 4-methoxyphenyl group, displayed potent antiproliferative properties against breast cancer cells and interacted at the colchicine-binding site on β-tubulin. This suggests their possible use in targeting microtubules in cancer therapy (Greene et al., 2016).

Synthesis and Structural Analysis

The compound has been involved in the synthesis and structural analysis of various chemical entities. For instance, Sápi et al. (1997) described the synthesis and ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, highlighting the structural prerequisites for specific ring transformations (Sápi et al., 1997).

X-ray Crystallography Studies

Gluziński et al. (1991) conducted X-ray crystallography studies on 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinone, providing insights into the solid-state structure and the importance of certain molecular configurations (Gluziński et al., 1991).

Chemical Transformations and Reactions

The compound and its derivatives have been used in various chemical transformations and reactions. For example, Kano et al. (1979) explored the nucleophilic cleavage of the amide bond of β-lactams, including derivatives of 1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one, revealing potential pathways for the formation of lactone and lactams (Kano et al., 1979).

Antibacterial Activities

Research has also explored the antibacterial properties of derivatives of this compound. A study by Zhang (2011) synthesized and characterized antipyrine derivatives with 4-methoxyphenyl groups, revealing strong antibacterial activities against certain bacteria (Zhang, 2011).

Safety and Hazards

As with any chemical compound, handling “1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one” would require appropriate safety measures. This might include avoiding contact with skin and eyes, not inhaling or ingesting the compound, and using it only in a well-ventilated area .

properties

IUPAC Name

1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)8-13(11(12)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPCORPMJIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one

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